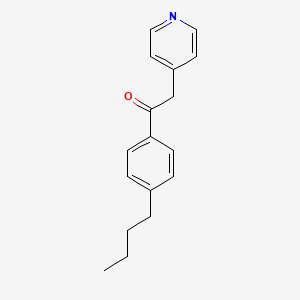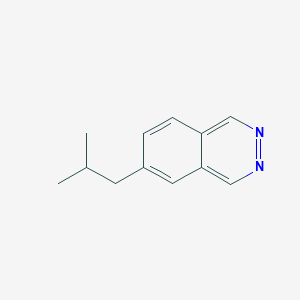
6-(2-Methylpropyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylpropyl)phthalazine is a chemical compound belonging to the class of phthalazines, which are nitrogen-containing heterocyclic compounds. Phthalazines are characterized by a bicyclic structure where a pyridazine ring is fused with a benzene ring. This compound, specifically, has a 2-methylpropyl group attached to the sixth position of the phthalazine ring. Phthalazines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-(2-Methylpropyl)phthalazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-(4-isopropylbenzoyl)benzoic acid with hydrazine derivatives. The reaction is usually carried out in refluxing ethanol or pyridine, leading to the formation of the desired phthalazine derivative. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
6-(2-Methylpropyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phthalazinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced phthalazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the phthalazine ring, forming substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, often using catalysts like Lewis acids.
Common reagents and conditions used in these reactions include solvents like ethanol, pyridine, and acetonitrile, and catalysts such as triethylamine and phosphorus pentasulfide. Major products formed from these reactions include phthalazinone, phthalazinethione, and various substituted phthalazine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2-Methylpropyl)phthalazine has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Phthalazine derivatives are explored for their pharmacological properties, such as antihypertensive, anticonvulsant, and antidepressant activities. They are also studied as potential inhibitors of enzymes like phosphodiesterase and cyclooxygenase.
Industry: In the industrial sector, phthalazine derivatives are used as corrosion inhibitors, dyes, and intermediates in the synthesis of various chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-Methylpropyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like vascular endothelial growth factor receptor (VEGFR) and phosphodiesterase, leading to their anticancer and anti-inflammatory effects. The compound may also interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties. The exact pathways and molecular targets can vary depending on the specific derivative and its structural modifications.
Vergleich Mit ähnlichen Verbindungen
6-(2-Methylpropyl)phthalazine can be compared with other similar compounds in the phthalazine family, such as:
Azelastine: An antihistamine used for treating allergic rhinitis.
Vatalanib: A VEGFR inhibitor with anticancer properties.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and pharmacological properties. The presence of the 2-methylpropyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved efficacy in certain applications.
Eigenschaften
CAS-Nummer |
221118-74-7 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-(2-methylpropyl)phthalazine |
InChI |
InChI=1S/C12H14N2/c1-9(2)5-10-3-4-11-7-13-14-8-12(11)6-10/h3-4,6-9H,5H2,1-2H3 |
InChI-Schlüssel |
XNAOFFIFVKGYRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC2=CN=NC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
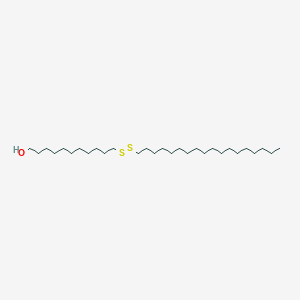
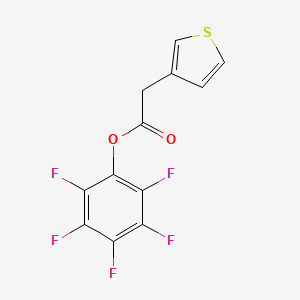
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)


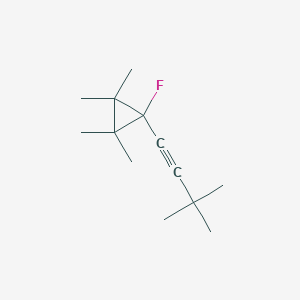
![Disulfide, methyl [(4-methylphenyl)sulfonyl]methyl](/img/structure/B14240004.png)
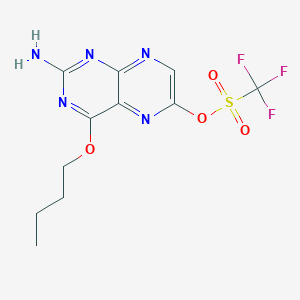
![3-(3'-Fluoro-4'-hexyl[1,1'-biphenyl]-4-yl)-6-hexylpyridazine](/img/structure/B14240021.png)

![4-{2-Ethyl-4-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14240037.png)
